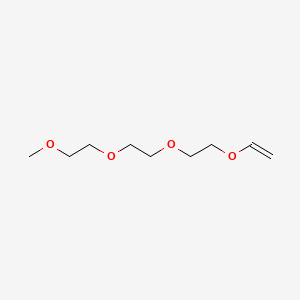

2,5,8,11-Tetraoxatridec-12-ene

Description

Contextualization within Modern Oxa-alkene Chemistry and Polyether Systems Research

2,5,8,11-Tetraoxatridec-12-ene belongs to the class of oxa-alkenes, which are organic compounds containing both ether linkages and carbon-carbon double bonds. Its backbone consists of a triethylene glycol monomethyl ether moiety, which imparts properties typical of polyethers, such as solubility in a range of solvents and the ability to coordinate with cations. The presence of the vinyl ether group at one end of the molecule introduces a site of high reactivity, making it a valuable monomer and intermediate in polymer chemistry.

Polyether systems are a significant area of research due to their diverse applications, ranging from industrial solvents and surfactants to biomedical materials and electrolytes for lithium-ion batteries. The market for polyether polyols, which are precursors to polyurethanes, is projected to grow significantly, driven by demand in the construction and automotive industries. marketresearchfuture.com Research in this area is increasingly focused on developing polyethers with tailored properties, and functionalized polyethers like this compound are key to achieving this. lucintel.com The incorporation of reactive groups such as vinyl ethers allows for the creation of novel polymer architectures and materials with advanced functionalities.

Significance of Vinyl Ether Moieties in Contemporary Synthesis and Materials Science

The vinyl ether moiety is a highly reactive functional group that is of great interest in contemporary organic synthesis and materials science. ontosight.ai Its electron-rich double bond makes it susceptible to electrophilic attack and allows it to participate in a variety of chemical transformations.

Key reactions and applications of vinyl ethers include:

Cationic Polymerization: Vinyl ethers readily undergo cationic polymerization to form poly(vinyl ether)s. researchgate.net This class of polymers has applications in adhesives, coatings, and as compatibilizers in polymer blends. researchgate.net The ability to control the polymerization process, including living cationic polymerization, allows for the synthesis of well-defined polymers with specific molecular weights and architectures. researchgate.net

Post-Polymerization Modification: The vinyl ether group serves as a versatile handle for modifying polymers after they have been synthesized. nih.gov This allows for the introduction of a wide range of functional groups through reactions such as acetalization, thio-acetalization, and thiol-ene "click" chemistry. nih.govnih.gov This approach is particularly useful for creating functional biomaterials and drug delivery systems. nih.gov

Organic Synthesis: In organic synthesis, vinyl ethers are valuable intermediates for the formation of carbon-carbon bonds. ontosight.ai They can participate in cycloaddition reactions, such as the Diels-Alder reaction, and are used in the synthesis of complex molecules. ontosight.ai

The reactivity of the vinyl ether group makes this compound a valuable monomer for creating functional polymers with the desirable properties of a polyether backbone.

Evolution of Research Trajectories for Complex Ethers and Unsaturated Organic Compounds

Research into complex ethers and unsaturated organic compounds has evolved significantly, driven by the need for new materials with advanced properties and more sustainable chemical processes.

Historically, the focus was on the synthesis and basic characterization of these compounds. However, contemporary research has shifted towards several key areas:

Controlled Polymerization Techniques: A major advancement has been the development of controlled polymerization methods, such as living cationic polymerization and controlled radical polymerization (e.g., RAFT polymerization), for vinyl ethers. researchgate.net These techniques allow for precise control over polymer architecture, leading to the creation of block copolymers, star polymers, and other complex structures with tailored functionalities. researchgate.netresearchgate.net

Sustainable Chemistry: There is a growing emphasis on developing greener and more sustainable methods for the synthesis and application of complex ethers. researchgate.net This includes the use of renewable resources, more efficient catalytic processes, and the design of environmentally friendly products. lucintel.com The development of bio-based polyols is a significant trend in the polyether industry. lucintel.com

Functional Materials: The focus has shifted from simple polymers to functional materials with specific applications. This includes the development of "smart" polymers that respond to external stimuli, such as pH or temperature, and materials for biomedical applications like drug delivery and tissue engineering. nih.govnih.govontosight.ai The ability to introduce various functional groups via the vinyl ether moiety is crucial in this context. nih.govnih.gov

Advanced Characterization: The development of sophisticated analytical techniques has been instrumental in advancing the field. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are essential for characterizing the structure and properties of these complex molecules and the materials derived from them. ambeed.com

Overview of Current Academic Research Paradigms Applicable to this compound

Current academic research on compounds like this compound is guided by several overarching paradigms:

Molecular Design and Synthesis: Researchers are focused on designing and synthesizing novel monomers and polymers with precisely controlled structures and functionalities. For a molecule like this compound, this could involve modifying the polyether chain length or introducing different substituents to tune its properties.

Structure-Property Relationships: A fundamental aspect of materials science is understanding the relationship between the chemical structure of a molecule and the macroscopic properties of the resulting material. idu.ac.id For polymers derived from this compound, research would focus on how factors like molecular weight, polymer architecture, and the nature of any post-polymerization modifications affect properties such as thermal stability, mechanical strength, and biocompatibility.

Self-Assembly and Nanotechnology: The ability of block copolymers containing polyether segments to self-assemble into well-defined nanostructures is a major area of research. researchgate.net These self-assembled structures have potential applications in nanotechnology, for example, as nanocarriers for drug delivery or as templates for the synthesis of other nanomaterials.

Biomedical Applications: There is significant interest in the use of polyethers and their derivatives in biomedical applications. ontosight.ai Research in this area would explore the use of polymers made from this compound for applications such as drug delivery, tissue engineering, and biocompatible coatings for medical devices. ontosight.ai The degradable nature of certain linkages that can be formed from the vinyl ether group is particularly attractive for these applications. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[2-(2-ethenoxyethoxy)ethoxy]-2-methoxyethane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O4/c1-3-11-6-7-13-9-8-12-5-4-10-2/h3H,1,4-9H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJTJPFYIGZWFMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00949122 | |

| Record name | 2,5,8,11-Tetraoxatridec-12-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00949122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26256-87-1 | |

| Record name | 2,5,8,11-Tetraoxatridec-12-ene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26256-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,9,12-Tetraoxatridec-2-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026256871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5,8,11-Tetraoxatridec-12-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00949122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6,9,12-tetraoxatridec-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.215 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Synthetic Methodologies for 2,5,8,11 Tetraoxatridec 12 Ene

Retrosynthetic Analysis and Disconnection Pathways for 2,5,8,11-Tetraoxatridec-12-ene

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials. ub.eduamazonaws.com For this compound, the primary disconnection points are the ether linkages and the terminal vinyl ether group.

A logical retrosynthetic approach would involve two key disconnections:

C-O Bond Disconnection of the Vinyl Ether: The terminal vinyl ether is a prime candidate for disconnection. This leads back to a triethylene glycol derivative and a two-carbon unit that can introduce the vinyl group. This disconnection is represented by the transform which is the reverse of a synthetic reaction. ub.edu

C-O Bond Disconnection of the Polyether Backbone: The polyether chain can be systematically broken down into smaller, more manageable units. A common strategy for polyethers is the disconnection at the ether oxygen, leading back to an alcohol and an alkyl halide (Williamson ether synthesis approach) or two alcohol units.

Applying these principles to this compound, a plausible retrosynthetic pathway is illustrated below:

Figure 1: Retrosynthetic analysis of this compound. The primary disconnections are shown, leading back to triethylene glycol and ethylene (B1197577) oxide as potential starting materials.

This analysis suggests that triethylene glycol is a key precursor, which can be either directly vinylated or further elongated before the introduction of the vinyl group.

Established Synthetic Routes for this compound Analogues and Precursors

The synthesis of the target molecule can be informed by established methods for preparing similar polyether structures and vinyl ethers.

Alkoxylation and Etherification Strategies for Polyether Backbone Formation

The formation of the polyether backbone of this compound relies on well-established etherification reactions. The Williamson ether synthesis is a cornerstone of this approach, involving the reaction of an alkoxide with a primary alkyl halide.

In the context of our target molecule, this could involve the sequential reaction of ethylene oxide with an alcohol, a process known as ethoxylation, to build the polyether chain. Alternatively, pre-formed oligo(ethylene glycol) units can be coupled. For instance, the reaction of the sodium salt of triethylene glycol with a suitable two-carbon electrophile bearing a masked vinyl group would be a viable strategy.

A new method has been described for the synthesis of vinyl ethers of methoxyoligooxyethylene by reacting the alkoxide of ethylene glycol vinyl ether with the tosylate or mesylate of oligo- or methoxypoly(oxyethylene) in tetrahydrofuran. researchgate.net

Olefin Metathesis and Related Transformations in Unsaturated Polyether Synthesis

While less common for simple vinyl ethers, olefin metathesis provides a powerful tool for the formation of carbon-carbon double bonds and could be conceptually applied to the synthesis of unsaturated polyethers. In a hypothetical scenario, a precursor diene could undergo a ring-closing metathesis to form a cyclic ether, which is then opened to reveal the linear polyether with a terminal double bond. However, for a simple terminal vinyl ether, this approach is overly complex.

More relevant are transformations that directly install the vinyl group. One such method is the palladium-catalyzed vinylation of alcohols, which has been shown to be effective for a range of substrates.

Novel Synthetic Approaches for this compound Development

Recent advances in catalysis and synthetic methodology offer more direct and efficient routes to molecules like this compound.

Catalytic Strategies for Vinyl Ether Generation in Polyether Synthesis

The direct vinylation of alcohols is an attractive strategy for the synthesis of vinyl ethers. Palladium-catalyzed transetherification between an alcohol and a vinyl ether, such as ethyl vinyl ether, has emerged as a powerful method. academie-sciences.fracademie-sciences.fr This reaction often proceeds under mild conditions and with high functional group tolerance. academie-sciences.fracademie-sciences.fr

For the synthesis of this compound, the direct palladium-catalyzed vinylation of triethylene glycol monomethyl ether would be a highly efficient approach. A variety of functionalized vinyl ethers have been successfully synthesized using a palladium complex generated in situ, with conversions between 50 and 82% and yields ranging from 40 to 75%. academie-sciences.fr

| Catalyst System | Alcohol Substrate | Vinylating Agent | Solvent | Conditions | Yield (%) |

| Pd(OAc)₂ / 1,10-phenanthroline | Tetraethylene glycol | Ethyl vinyl ether | Dichloromethane | Room Temp, 24h | 75 (conversion) |

Table 1: Example of a Palladium-Catalyzed Transetherification for the Synthesis of a Vinyl Ether from a Polyethylene (B3416737) Glycol Derivative. academie-sciences.fracademie-sciences.fr

Chemo- and Stereoselective Synthesis Considerations for this compound

For the target molecule, this compound, which is achiral and has a simple terminal alkene, stereoselectivity is not a primary concern. However, chemoselectivity is crucial, especially when considering the direct vinylation of a diol like triethylene glycol. To achieve monovinylation, one of the hydroxyl groups would need to be protected, or the reaction conditions carefully controlled to favor the mono-substituted product.

For instance, using a bulky protecting group on one end of the triethylene glycol chain would ensure that only the free hydroxyl group undergoes vinylation. Subsequent deprotection would then yield the desired product. The choice of protecting group would need to be orthogonal to the conditions of the vinylation reaction.

Process Optimization and Scalability Considerations in this compound Production

The industrial production of this compound, an allyl-capped triethylene glycol ether, predominantly relies on the Williamson ether synthesis. This method involves the reaction of an alkali metal salt of triethylene glycol with an allyl halide, such as allyl chloride or allyl bromide. numberanalytics.comnih.gov Process optimization and scalability are critical for ensuring high yield, purity, and cost-effectiveness.

A key optimization strategy involves the use of Phase-Transfer Catalysis (PTC). wikipedia.org In a typical production setup, triethylene glycol is deprotonated by a strong base like sodium hydroxide (B78521) or potassium hydroxide to form the corresponding alkoxide. This reaction is often conducted in a two-phase system (aqueous/organic) to facilitate the separation of the product and byproducts. acs.org The phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the alkoxide anion from the aqueous phase to the organic phase, where it reacts with the allyl halide. acs.orgacenet.edu This technique allows the reaction to proceed under milder conditions, avoiding the need for strictly anhydrous solvents and potentially high temperatures. acs.org

Several factors influence the efficiency and scalability of this process:

Catalyst Selection: The choice of phase-transfer catalyst is crucial. Quaternary ammonium salts like tetrabutylammonium (B224687) bromide (TBAB) or benzyltriethylammonium chloride are effective and commonly used. wikipedia.org The catalyst's lipophilicity and stability under reaction conditions determine its efficiency in transferring the reactant across the phase boundary. acenet.edu

Reaction Conditions: Optimizing temperature, stirring rate, and reactant concentrations is essential. While PTC allows for milder temperatures, a moderate increase can enhance the reaction rate. acenet.edu Vigorous stirring is necessary to maximize the interfacial area between the aqueous and organic phases, thereby increasing the mass transfer rate. acenet.edu

Solvent System: The use of a minimal amount of an inert organic solvent or, in some cases, using the allyl halide itself as the organic phase can improve process intensity. Green chemistry principles encourage the use of safer solvents or solvent-free conditions where possible. nih.gov

The scalability of the process is generally favorable due to the robustness of the Williamson ether synthesis and the benefits conferred by PTC. biomedres.us However, challenges such as heat management in large reactors and efficient phase separation on an industrial scale must be addressed.

Table 1: Comparison of Catalytic Systems for Ether Synthesis

| Catalyst System | Typical Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|

| None (Classical Williamson) | Anhydrous alcohol, strong base (e.g., NaH), high temperature | High yield for simple ethers | Requires strictly anhydrous conditions, harsh reagents, high energy input. acs.org |

| Phase-Transfer Catalysis (PTC) | Aqueous/organic two-phase system, NaOH/KOH, mild temperature (e.g., 50-80°C) | Milder conditions, no need for anhydrous solvents, easier workup, catalyst can be recycled. acs.orgacs.org | Catalyst cost, potential for catalyst poisoning or degradation. |

| Crown Ethers | Similar to PTC | High catalytic activity by effectively solvating the cation. wikipedia.org | Higher cost and toxicity compared to quaternary ammonium salts. biomedres.us |

Green Chemistry Principles in the Synthesis of this compound

The synthesis of this compound can be evaluated through the lens of the 12 Principles of Green Chemistry, aiming to minimize its environmental impact. nih.govepa.gov

Prevention: The use of catalytic methods like PTC helps prevent waste by enabling high conversion rates and selectivity, reducing the formation of byproducts compared to less controlled stoichiometric reactions. mlsu.ac.in

Atom Economy: The Williamson ether synthesis itself has a moderately good atom economy, as the main atoms of the triethylene glycol and allyl group are incorporated into the final product. The primary "wasted" atom is the halide from the allylating agent and the metal from the base, which form a salt. The atom economy can be calculated as:

Atom Economy = (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100% For the reaction of sodium triethylene glyoxide with allyl chloride, the atom economy is respectable, though not 100% due to the formation of sodium chloride. acs.org

Less Hazardous Chemical Syntheses: PTC allows for the use of less hazardous reagents and conditions. For example, it replaces highly reactive and dangerous bases like sodium hydride with more manageable ones like sodium hydroxide. acs.orgbiomedres.us

Safer Solvents and Auxiliaries: PTC facilitates the use of water as a solvent for the base, reducing the reliance on volatile organic compounds (VOCs). epa.gov Minimizing or eliminating organic solvents is a primary goal.

Design for Energy Efficiency: By enabling reactions at lower temperatures and ambient pressure, PTC significantly reduces the energy requirements compared to classical high-temperature synthesis methods. mlsu.ac.in

Use of Renewable Feedstocks: A significant step towards a "greener" synthesis would involve sourcing reactants from renewable feedstocks. Triethylene glycol is derived from ethylene oxide, which can be produced from bio-ethanol, itself generated from the fermentation of biomass. atamankimya.com Glycerol, a major byproduct of biodiesel production, is also a potential starting material for related polyethers, highlighting a pathway for incorporating renewable carbon into the synthesis. researchgate.netrsc.org

Reduce Derivatives: The direct, one-step Williamson ether synthesis is efficient and avoids the need for protecting groups or other derivatization steps, which generate additional waste. acs.org

Catalysis: This principle is exemplified by the use of phase-transfer catalysts, which are used in small amounts and can be recycled, making them superior to stoichiometric reagents. epa.gov

Design for Degradation: The biodegradability of this compound would be a key factor in its environmental profile. Polyethers like this can be designed to break down into innocuous substances after their intended use. mlsu.ac.in

Real-time analysis for Pollution Prevention: Implementing in-process monitoring can help optimize reaction conditions in real-time to maximize yield and minimize byproduct formation, preventing pollution at its source. epa.gov

Inherently Safer Chemistry for Accident Prevention: Choosing stable reactants and catalysts and operating under mild conditions, as afforded by PTC, minimizes the potential for chemical accidents like explosions or fires. acs.org

Table 2: Green Chemistry Metrics for Synthesis of this compound

| Green Chemistry Principle | Application in Synthesis | Research Finding/Improvement |

|---|---|---|

| Atom Economy | Williamson ether synthesis | Moderately high; byproduct is an inorganic salt. acs.org |

| Catalysis | Use of Phase-Transfer Catalysts | Replaces stoichiometric reagents, allows for milder conditions, and can be recycled. biomedres.us |

| Renewable Feedstocks | Use of bio-derived starting materials | Triethylene glycol can be sourced from bio-ethanol. atamankimya.com |

| Energy Efficiency | Reaction conditions | PTC enables lower reaction temperatures and ambient pressure, reducing energy consumption. mlsu.ac.in |

| Waste Prevention | Minimizing byproducts | High selectivity of the PTC-mediated reaction minimizes side products. Aqueous workup simplifies salt removal. acs.org |

Advanced Reaction Mechanisms and Reactivity Profiles of 2,5,8,11 Tetraoxatridec 12 Ene

Mechanistic Investigations of the Vinyl Ether Reactivity in 2,5,8,11-Tetraoxatridec-12-ene

The vinyl ether moiety is an electron-rich alkene, a characteristic that dominates its chemical reactivity. The oxygen atom adjacent to the double bond donates electron density through resonance, making the double bond highly nucleophilic and susceptible to attack by electrophiles.

Vinyl ethers, such as this compound, are classic monomers for cationic polymerization. acs.org The electron-donating nature of the ether oxygen atom stabilizes the resulting carbocation intermediate formed during polymerization. libretexts.org

Initiation: The polymerization is typically initiated by electrophiles, including classical protic acids, Lewis acids, or carbenium ion salts. wikipedia.org For instance, a Lewis acid like Boron Trifluoride (BF₃) or Titanium Tetrachloride (TiCl₄) can be used, often with a co-initiator like water or an alcohol. wikipedia.org The initiator attacks the nucleophilic double bond, forming a carbocation at the α-carbon, which is stabilized by resonance with the adjacent oxygen atom.

Propagation: The newly formed carbocationic species is the propagating center. It reacts with the double bond of another monomer molecule in a successive manner, leading to the growth of the polymer chain. wikipedia.org The reaction is typically very fast, even at low temperatures, due to the high reactivity of the carbocation. nih.gov

Chain Transfer and Termination: Cationic polymerization of vinyl ethers is highly sensitive to chain transfer and termination reactions. nih.gov These events can be caused by the counter-ion, solvent, or impurities. Chain transfer to the monomer can also occur, where a proton is abstracted from the growing chain by a monomer molecule, terminating the original chain and starting a new one. nih.gov

Recent advancements have focused on achieving controlled or "living" cationic polymerizations of vinyl ethers. These methods aim to suppress termination and chain transfer reactions to produce polymers with well-defined molecular weights and narrow molecular weight distributions. One such approach involves using a combination of a hydrogen bond donor (HBD) and a strong organic acid, which can stabilize the propagating species and allow for the synthesis of high molecular weight poly(vinyl ethers) under mild conditions. nih.gov

| Polymerization Type | Initiator/Catalyst Examples | Key Characteristics |

| Cationic Polymerization | Lewis Acids (BF₃, TiCl₄), Protic Acids (HClO₄) | Rapid polymerization, sensitive to impurities, forms stable carbocation intermediates. libretexts.orgwikipedia.org |

| Controlled Cationic Polymerization | HBD-Organic Acid Pairs, Photocatalysts | Suppressed chain transfer/termination, produces polymers with controlled molecular weight and narrow dispersity. acs.orgnih.gov |

Historically, the direct radical homopolymerization of vinyl ethers was considered challenging because the resulting radical is highly reactive and prone to side reactions. rsc.org However, recent studies have demonstrated successful strategies for the radical polymerization of certain vinyl ethers. acs.orgnih.gov These methods often rely on specific conditions, such as using lithium salts to activate the monomer through cation-π complexation, which reduces the electron density of the vinyl group and stabilizes the propagating radical. rsc.orgrsc.org

A more prominent radical-mediated reaction for vinyl ethers is the thiol-ene reaction . This process involves the addition of a thiol (R-SH) across the vinyl double bond. wikipedia.org The reaction is typically initiated by radicals generated from photoinitiators or thermal initiators. wikipedia.orgdiva-portal.org

The mechanism proceeds via a step-growth radical pathway:

Initiation: A radical initiator abstracts a hydrogen atom from the thiol, generating a thiyl radical (RS•). wikipedia.org

Propagation: The thiyl radical adds to the electron-rich vinyl ether double bond. This addition is highly regioselective, following an anti-Markovnikov pattern to form a carbon-centered radical. wikipedia.org

Chain Transfer: The carbon-centered radical then abstracts a hydrogen atom from another thiol molecule, yielding the final thioether product and regenerating a thiyl radical, which continues the chain. wikipedia.org

This reaction is known for its high efficiency, rapid rates, and insensitivity to oxygen, making it a "click" chemistry process. wikipedia.org When multifunctional thiols or vinyl ethers are used, this reaction can be employed to create crosslinked polymer networks. d-nb.info

In the presence of an acid catalyst and water, the vinyl ether group of this compound can undergo hydrolysis. The mechanism involves the protonation of the double bond to form a carbocation, which is then attacked by water to form a hemiacetal. The hemiacetal is typically unstable and will further react to form an aldehyde and the corresponding alcohol (in this case, triethylene glycol monomethyl ether).

During cationic polymerization, if an alcohol is present (either as an impurity or as a co-initiator), it can compete with the monomer for reaction with the propagating carbocation. This leads to the formation of an acetal, which effectively terminates the polymer chain. rsc.org This side reaction is a significant challenge in achieving high molecular weight polymers via cationic polymerization and underscores the need for anhydrous conditions. nih.govrsc.org Conversely, radical-based polymerizations are not susceptible to this mechanism, which is one of their key advantages. rsc.orgacs.org

Polyether Chain Reactivity and Stability in this compound

The oxygen atoms within the polyether chain possess lone pairs of electrons, enabling them to act as Lewis bases and coordinate with metal cations. This behavior is analogous to that of crown ethers. The polyether chain can wrap around a metal ion, with the oxygen atoms forming a coordination complex. This process is known as the cation chelation mechanism. nih.gov

This chelating ability allows polyethers and polymers derived from this compound to solubilize metal salts in nonpolar solvents and act as phase-transfer catalysts. The strength and selectivity of the chelation depend on the cation's size and charge, as well as the length and conformation of the polyether chain. nih.gov Polyethers have been shown to complex a wide range of cations, including alkali metals (Li⁺, Na⁺, K⁺), alkaline earth metals (Ba²⁺), and transition metals (Ag⁺, Hg²⁺, Pb²⁺). nih.gov This property is exploited in various applications, from ion-selective sensors to drug delivery systems where polyether chains enhance solubility and biocompatibility. nih.govd-nb.info

| Cation Type | Interaction with Polyether Chain | Potential Applications |

| Alkali Metals (e.g., K⁺, Na⁺) | Strong coordination, similar to crown ethers. nih.gov | Phase-transfer catalysis, ion-selective electrodes. |

| Transition Metals (e.g., Fe³⁺, Ag⁺) | Forms stable complexes, can be used to create functional materials. nih.govd-nb.info | Metal ion scavenging, drug delivery, hydrogel formation. d-nb.info |

Thermal Stability: Poly(vinyl ethers) are generally known for their good thermal stability, often stable up to 300-320 °C. koreascience.krpsu.edu The polyether chain itself, however, tends to have lower thermal stability. For example, polyether-modified polysiloxanes are reported to be stable up to about 150 °C, above which the polyether segments begin to decompose. byk.com The introduction of poly(ethylene glycol) (PEG) chains into other polymer backbones, such as polyesters, can sometimes improve thermal stability, though PEG itself begins to decompose around 265 °C. mdpi.com

Chemical Stability: The ether linkages in the polyether chain are generally stable to hydrolysis, except under strongly acidic conditions. nih.gov However, they are susceptible to auto-oxidation, a degradation process initiated by oxygen, which can be accelerated by heat, light, and the presence of metal impurities. This oxidative degradation can lead to chain scission and a loss of material properties. acs.org Polyether urethanes, for instance, are known to be more susceptible to oxidative degradation than hydrolytic degradation. researchgate.net The stability of the resulting polymer is therefore highly dependent on the intended environment and the presence of stabilizers.

| Condition | Stability of Poly(vinyl ether) Main Chain | Stability of Polyether Side Chain |

| Thermal | Generally high (stable up to ~300 °C). psu.edu | Moderate (degrades at lower temperatures than the main chain, ~150-265 °C). byk.commdpi.com |

| Hydrolytic | Stable. | Generally stable, but can cleave under strong acid. nih.gov |

| Oxidative | Generally stable. | Susceptible to auto-oxidation, leading to chain scission. acs.org |

Catalyst-Mediated Transformations Involving this compound

The presence of the terminal vinyl ether in this compound opens up a plethora of possibilities for catalyst-mediated transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions at the Unsaturated Moiety

The vinyl ether moiety of this compound is a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. These reactions are powerful tools for the formation of C-C bonds, allowing for the introduction of aryl, vinyl, or alkyl substituents at the terminal carbon of the double bond.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the vinyl ether with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. beilstein-journals.orgrsc.orgmdpi.com The reaction is known for its mild conditions and tolerance of a wide range of functional groups. mdpi.com For a substrate like this compound, the polyether chain is generally stable under these conditions. scielo.br

Heck Reaction: The Heck reaction facilitates the coupling of the vinyl ether with an aryl or vinyl halide. organic-chemistry.orgacs.org The reaction typically proceeds with high regioselectivity, with the aryl or vinyl group adding to the less substituted carbon of the double bond. organic-chemistry.org The use of poly(ethylene glycol) (PEG) as a solvent has been shown to be effective for Heck reactions, suggesting good compatibility with the polyether backbone of the target molecule. acs.org

Table 1: Representative Catalyst-Mediated Cross-Coupling Reactions of a Vinyl Ether with a Polyether Chain

| Entry | Coupling Partner | Catalyst System | Solvent | Temp (°C) | Product | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O | 80 | 1-Phenyl-2-(2,5,8,11-tetraoxatridec-12-yl)ethene | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | Dioxane | 100 | 1-(4-Methoxyphenyl)-2-(2,5,8,11-tetraoxatridec-12-yl)ethene | 90 |

| 3 | Iodobenzene | Pd(OAc)₂, P(o-tol)₃, Et₃N | DMF | 100 | (E)-1-Phenyl-2-(2,5,8,11-tetraoxatridec-12-yloxy)ethene | 78 |

| 4 | 4-Bromoacetophenone | PdCl₂(dppf), NaOAc | NMP | 120 | (E)-1-(4-Acetylphenyl)-2-(2,5,8,11-tetraoxatridec-12-yloxy)ethene | 82 |

Note: The data in this table is representative and based on typical conditions for Suzuki-Miyaura and Heck reactions of vinyl ethers. Specific yields for this compound would require experimental validation.

Cycloaddition Reactions with Diverse Dienophiles

The electron-rich nature of the vinyl ether in this compound makes it an excellent reaction partner in various cycloaddition reactions, particularly with electron-deficient dienophiles.

Diels-Alder Reaction: This [4+2] cycloaddition is a classic method for the formation of six-membered rings. wikipedia.orgnih.gov Vinyl ethers act as the diene component in inverse-electron-demand Diels-Alder reactions or as the dienophile in normal-demand reactions with highly reactive dienes. More commonly, they react as dienophiles with electron-deficient dienes or as the 2π component in hetero-Diels-Alder reactions. For instance, reaction with an α,β-unsaturated ketone or aldehyde can lead to the formation of a dihydropyran ring. nih.govrsc.orgnih.gov The reaction can be promoted by Lewis acids, which activate the dienophile. wikipedia.org

[2+2] Cycloaddition: Vinyl ethers can also undergo [2+2] cycloadditions with suitable partners like ketenes or isocyanates to form four-membered rings (cyclobutanones or β-lactams, respectively). These reactions are often promoted by Lewis acids to enhance the electrophilicity of the ketene (B1206846) or isocyanate. nih.gov

Table 2: Potential Cycloaddition Reactions of this compound

| Entry | Reaction Partner | Reaction Type | Catalyst/Conditions | Product |

| 1 | N-Phenylmaleimide | Diels-Alder | Toluene, 110°C | Substituted N-phenyl-2-(2,5,8,11-tetraoxatridec-12-yloxy)succinimide |

| 2 | Acrolein | Hetero-Diels-Alder | ZnCl₂, CH₂Cl₂, rt | 2-(2,5,8,11-Tetraoxatridec-12-yloxy)-3,4-dihydro-2H-pyran |

| 3 | Dichloroketene | [2+2] Cycloaddition | Et₃N, Hexane, 0°C | 2,2-Dichloro-3-(2,5,8,11-tetraoxatridec-12-yloxy)cyclobutanone |

| 4 | Phenyl isocyanate | [2+2] Cycloaddition | Lewis Acid (e.g., TiCl₄) | 1-Phenyl-4-(2,5,8,11-tetraoxatridec-12-yloxy)azetidin-2-one |

Note: The reactions and products in this table are illustrative of the expected reactivity of vinyl ethers and would need to be confirmed experimentally for this compound.

Rearrangement Reactions (e.g.,mdpi.comwikipedia.orgO to C rearrangement)

While the classic wikipedia.orgwikipedia.org-sigmatropic Claisen rearrangement is characteristic of allyl vinyl ethers, vinyl ethers themselves can undergo other types of rearrangements. mdpi.comwikipedia.orgresearchgate.net The user's query regarding a " mdpi.comgoogle.com O to C rearrangement" is likely a typographical error and is interpreted here as a sigmatropic rearrangement, with the mdpi.comwikipedia.org-rearrangement being a plausible pathway for vinyl ethers under certain conditions.

mdpi.comwikipedia.org-Sigmatropic Rearrangement: This type of rearrangement involves the migration of a group from the oxygen to the α-carbon of the vinyl ether. These rearrangements are generally not thermally facile for simple vinyl ethers but can be promoted by Lewis acids or under photolytic conditions. google.comacs.org The reaction proceeds through a charged intermediate or a concerted pericyclic transition state, depending on the conditions. google.com For this compound, a Lewis acid-catalyzed mdpi.comwikipedia.org-rearrangement could potentially lead to the formation of a ketone with a rearranged carbon skeleton.

Table 3: Plausible mdpi.comwikipedia.org-Sigmatropic Rearrangement of a Polyether Vinyl Ether

| Substrate | Conditions | Proposed Intermediate | Product |

| This compound | Lewis Acid (e.g., TiCl₄), CH₂Cl₂, -78°C | Oxocarbenium ion | 4,7,10,13-Tetraoxa-1-pentadecan-2-one |

| This compound | Photolysis (hν) | Diradical species | 4,7,10,13-Tetraoxa-1-pentadecan-2-one |

Note: This table presents a hypothetical rearrangement based on known reactivity patterns of vinyl ethers. Experimental investigation would be necessary to confirm the feasibility and outcome of such a reaction for this compound.

Advanced Functionalization Strategies for this compound

Beyond the catalyst-mediated transformations, a variety of functionalization strategies can be employed to modify both the terminal alkene and the polyether backbone of this compound, leading to materials with tailored properties.

Regioselective Derivatization of the Terminal Alkene Moiety

The terminal double bond is a prime site for regioselective functionalization, allowing for the introduction of various functional groups with a high degree of control.

Hydroboration-Oxidation: This two-step process provides a reliable method for the anti-Markovnikov hydration of the terminal alkene, yielding the corresponding primary alcohol. researchgate.net The use of sterically hindered boranes like 9-BBN can enhance the regioselectivity. unicam.it The resulting hydroxyl group can then be further functionalized.

Wacker-Type Oxidation: The Wacker oxidation allows for the Markovnikov oxidation of the terminal alkene to a methyl ketone using a palladium catalyst and an oxidant. researchgate.netlibretexts.org The regioselectivity can sometimes be influenced by the presence of neighboring oxygen atoms in the polyether chain. doi.org

Epoxidation: The vinyl ether can be converted to the corresponding epoxide using various epoxidizing agents like m-CPBA. The resulting epoxide is a versatile intermediate for further transformations, including ring-opening reactions with various nucleophiles.

Table 4: Regioselective Derivatization of the Alkene Moiety

| Reaction | Reagents | Product |

| Hydroboration-Oxidation | 1. 9-BBN, THF; 2. H₂O₂, NaOH | 2-(2,5,8,11-Tetraoxatridec-12-yloxy)ethanol |

| Wacker-Type Oxidation | PdCl₂, CuCl₂, O₂, H₂O/DMF | 1-(2,5,8,11-Tetraoxatridec-12-yloxy)propan-2-one |

| Epoxidation | m-CPBA, CH₂Cl₂ | 2-(2,5,8,11-Tetraoxatridec-12-yloxy)oxirane |

| Hydroformylation | CO, H₂, Rh(acac)(CO)₂ | 3-(2,5,8,11-Tetraoxatridec-12-yloxy)propanal |

Note: The products listed are based on established regioselectivity rules for these reactions and would require experimental verification for this compound.

Modification of the Polyether Backbone for Enhanced Functionality

The polyether backbone of this compound can be modified to introduce new functional groups, thereby altering its physical and chemical properties. These modifications often require careful consideration of the reactive vinyl ether moiety.

Protecting Group Strategies: To perform reactions on the polyether chain without affecting the double bond, the vinyl ether can be temporarily protected. For instance, the alkene can be converted to a diol via dihydroxylation and then protected as an acetal. After modification of the polyether chain, the diol can be regenerated and potentially eliminated to restore the double bond. wikipedia.org

Functionalization of the Terminal Hydroxyl Group (after alkene derivatization): A common strategy is to first functionalize the alkene, for example, via hydroboration-oxidation to introduce a terminal hydroxyl group. This hydroxyl group can then be readily converted into other functional groups such as amines, esters, or ethers using standard synthetic methodologies. wikipedia.org

Direct Modification of Ether Linkages: While challenging due to the stability of ether bonds, under harsh conditions with strong acids or bases, the ether linkages can be cleaved. mdpi.com However, these conditions would likely also affect the vinyl ether. A more controlled approach could involve the use of Lewis acids to catalyze the insertion of cyclic anhydrides into the C-O bonds of the polyether, introducing ester functionalities along the chain. mdpi.com

Table 5: Strategies for Polyether Backbone Modification

| Strategy | Initial Reaction on Alkene | Reagents for Backbone Modification | Resulting Functionality |

| Terminal Functionalization | Hydroboration-Oxidation | 1. TsCl, Py; 2. NaN₃ | Azide |

| Terminal Functionalization | Hydroboration-Oxidation | 1. PBr₃; 2. Phthalimide, K₂CO₃ | Primary Amine (via Gabriel synthesis) |

| Backbone Insertion (with alkene protection) | Dihydroxylation (OsO₄) then Acetal formation | Maleic Anhydride, Lewis Acid | Ester linkages within the backbone |

Note: This table outlines potential multi-step strategies for modifying the polyether backbone. The feasibility and efficiency of these sequences would depend on specific reaction conditions and substrate compatibility.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation of 2,5,8,11 Tetraoxatridec 12 Ene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Analysis

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2,5,8,11-Tetraoxatridec-12-ene, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, providing a complete picture of the molecular framework.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| =CH₂ (trans) | ~4.20 | dd | J = 14.3, 1.8 |

| =CH₂ (cis) | ~4.01 | dd | J = 6.8, 1.8 |

| -O-CH= | ~6.50 | dd | J = 14.3, 6.8 |

| -O-CH₂-CH₂-O- (vinyl ether adjacent) | ~3.83 | t | |

| -O-CH₂-CH₂-O- (internal) | ~3.65-3.70 | m |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbons | Predicted Chemical Shift (ppm) |

|---|---|

| =CH₂ | ~86.5 |

| -O-CH= | ~151.8 |

| -O-CH₂-CH₂-O- (vinyl ether adjacent) | ~67.3 |

| -O-CH₂-CH₂-O- (internal) | ~69.0-70.8 |

To confirm the predicted assignments and establish the connectivity between different parts of the molecule, advanced 2D NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the vinyl protons (=CH₂ and -O-CH=) and between adjacent methylene (B1212753) groups (-CH₂-CH₂-) in the ethylene (B1197577) glycol chain. This confirms the sequence of the ethylene glycol units and their connection to the vinyl ether group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. emerypharma.com This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons. For instance, the carbon signal at ~151.8 ppm would show a correlation to the proton at ~6.50 ppm, confirming its identity as the -O-CH= group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. emerypharma.com This is crucial for establishing the connectivity between different functional groups. For example, HMBC would show a correlation between the protons of the methylene group adjacent to the vinyl ether oxygen (-O-CH₂-) and the vinyl carbon (-O-CH=), unequivocally confirming the ether linkage.

Together, these 2D NMR experiments provide a comprehensive and unambiguous assignment of the molecular structure of this compound.

Variable temperature (VT) NMR studies are employed to investigate the conformational dynamics of flexible molecules like this compound. The ethylene glycol chain is known to adopt different conformations, particularly a helical TGT (trans-gauche-trans) conformation at lower temperatures. researchgate.net By acquiring NMR spectra at different temperatures, it is possible to observe changes in chemical shifts or the coalescence of signals, which provides information about the energy barriers between different conformers. nih.gov

VT NMR is also a valuable tool for monitoring the progress of reactions in real-time. nih.gov For instance, during the polymerization of this compound, VT NMR can be used to follow the disappearance of the monomer's vinyl signals and the appearance of the corresponding signals of the polymer backbone. This allows for the determination of reaction kinetics and the detection of any intermediate species.

Solid-state NMR (ssNMR) is an essential technique for characterizing the structure and dynamics of polymers derived from this compound, especially when they are in a solid or gel state. nih.gov Unlike solution NMR, ssNMR provides information about the morphology, chain packing, and intermolecular interactions in the solid state.

For cross-linked polymers of vinyl ethers, ssNMR can be used to determine the degree of cross-linking by quantifying the remaining unreacted vinyl groups. researchgate.net Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) enhance the sensitivity of less abundant carbon nuclei, allowing for the detailed structural analysis of the polymer network. sigmaaldrich.com Furthermore, ssNMR can probe the miscibility and domain structure in polymer blends and composites containing poly(vinyl ethers).

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Oligomer/Polymer Characterization

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of molecules by measuring their mass-to-charge ratio (m/z).

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound (C₁₀H₂₀O₄), the theoretical exact mass can be calculated and compared to the experimental value obtained from HRMS to confirm its molecular formula. This is particularly useful for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 3: Theoretical Exact Mass for this compound

| Ion | Molecular Formula | Theoretical Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₁₀H₂₁O₄⁺ | 205.1434 |

| [M+Na]⁺ | C₁₀H₂₀O₄Na⁺ | 227.1254 |

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of ions, which provides valuable information about their structure. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented by collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed.

For oligo(ethylene glycol) derivatives like this compound, a characteristic fragmentation pattern involves the sequential loss of ethylene oxide units (44 Da). The fragmentation of deprotonated polyethylene (B3416737) glycols is dominated by intramolecular S(N)2 reactions involving the terminal oxide anion. Analysis of the MS/MS spectrum can help to identify the structure of the molecule and to distinguish it from isomers.

MS/MS is also invaluable for identifying reaction intermediates and products in complex mixtures. researchgate.net For example, during the synthesis or polymerization of this compound, MS/MS can be used to identify side-products and to elucidate the reaction mechanism. The analysis of glycols in serum has been successfully achieved using LC-MS/MS after derivatization.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Tri(ethylene glycol) |

| Tri(ethylene glycol) monovinyl ether |

| Poly(vinyl ether) |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the qualitative and quantitative analysis of this compound. These methods provide detailed information about the molecule's functional groups and can be employed to monitor the progress of its chemical transformations.

The IR and Raman spectra of this compound are characterized by the vibrational modes of its two primary components: the vinyl ether group (CH₂=CHO–) and the tri(ethylene glycol) chain (–(CH₂CH₂O)₃H).

The vinyl ether group exhibits several characteristic vibrations. The C=C stretching vibration typically appears as a strong band in the Raman spectrum and a medium to strong band in the IR spectrum, usually in the range of 1620-1640 cm⁻¹. The =C-H stretching vibrations are observed above 3000 cm⁻¹. Out-of-plane =C-H bending vibrations give rise to strong bands in the IR spectrum, typically in the 810-950 cm⁻¹ region, which are useful for monitoring the consumption of the vinyl group during reactions.

The tri(ethylene glycol) chain is characterized by the strong C-O-C stretching vibrations of the ether linkages, which typically appear as a prominent, often broad, band in the IR spectrum between 1100 and 1150 cm⁻¹. The CH₂ stretching and bending (scissoring, wagging, twisting, and rocking) vibrations of the ethylene units give rise to a series of bands in the fingerprint region (below 1500 cm⁻¹) and in the 2850-2950 cm⁻¹ region.

Reaction Monitoring: Both IR and Raman spectroscopy are invaluable for real-time, in-situ monitoring of reactions involving this compound, such as polymerization or hydrosilylation. The disappearance of the characteristic vinyl group bands (e.g., C=C stretch at ~1620 cm⁻¹ and =C-H bending) can be quantitatively correlated to monomer conversion. Concurrently, the appearance of new bands corresponding to the reaction products can be observed, providing mechanistic insights. For instance, in a polymerization reaction, the growth of bands associated with the newly formed polymer backbone can be tracked.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique | Intensity |

|---|---|---|---|---|

| Vinyl Ether | =C-H Stretch | 3020 - 3100 | IR, Raman | Medium |

| Vinyl Ether | C=C Stretch | 1620 - 1640 | IR, Raman | Medium-Strong (IR), Strong (Raman) |

| Vinyl Ether | =C-H Bend (out-of-plane) | 810 - 950 | IR | Strong |

| Ethylene Glycol Chain | C-H Stretch (CH₂) | 2850 - 2950 | IR, Raman | Strong |

| Ethylene Glycol Chain | CH₂ Bend (Scissoring) | 1450 - 1470 | IR, Raman | Medium |

| Ethylene Glycol Chain | C-O-C Stretch (Ether) | 1100 - 1150 | IR | Very Strong |

X-ray Diffraction (XRD) for Single Crystal Structure Analysis of this compound Analogues or Co-crystals

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining a suitable single crystal of this compound itself may be challenging due to its flexibility, analysis of its analogues or co-crystals can provide invaluable insights into its conformational preferences, packing motifs, and intermolecular interactions.

A study on triethylene glycol derivatives provides a relevant analogue for understanding the potential solid-state structure. For instance, the crystal structure of triethylene glycol bistosylate reveals a sigmoid conformation of the glycol chain, influenced by intramolecular C-H···π interactions. tandfonline.com This suggests that the flexible oligo(ethylene glycol) chain in this compound is likely to adopt a specific conformation in the solid state, rather than being disordered.

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₀H₂₆O₈S₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.143(3) |

| b (Å) | 10.588(4) |

| c (Å) | 11.758(4) |

| β (°) | 108.89(3) |

| Volume (ų) | 1076.2(6) |

Hyphenated Analytical Techniques for In-situ and Operando Reaction Monitoring of this compound Transformations

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the in-situ and operando monitoring of chemical reactions. nih.gov These techniques provide real-time data on the concentrations of reactants, intermediates, and products, offering a detailed kinetic and mechanistic understanding of transformations involving this compound.

In-situ FTIR Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR spectroscopy is a particularly powerful technique for monitoring reactions in the liquid phase. mdpi.com An ATR probe can be directly immersed in the reaction mixture, allowing for the continuous acquisition of IR spectra as the reaction proceeds. For the study of this compound transformations, such as its polymerization or hydrosilylation, the decay of the vinyl ether absorption bands (e.g., at ~1620 cm⁻¹) can be monitored to determine the reaction kinetics. researchgate.net This approach provides a non-invasive way to track the consumption of the monomer in real-time.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly sensitive and selective hyphenated technique that combines the separation power of liquid chromatography with the identification capabilities of mass spectrometry. ox.ac.uk For reactions involving this compound and its derivatives, LC-MS can be used to analyze aliquots of the reaction mixture over time. This allows for the separation and identification of the starting material, any intermediates, the final products, and any side products. By quantifying the peak areas of these species, detailed kinetic profiles can be constructed. This is particularly useful for complex reactions where multiple products may be formed. For oligo(ethylene glycol) derivatives, LC-MS is effective in separating and identifying species with different chain lengths or functional groups.

By employing these advanced analytical methods, a comprehensive picture of the reactivity and mechanistic pathways of this compound can be developed, facilitating the design of new materials and processes.

Computational and Theoretical Investigations of 2,5,8,11 Tetraoxatridec 12 Ene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2,5,8,11-Tetraoxatridec-12-ene at the electronic level. These methods allow for a detailed examination of its molecular orbitals, charge distribution, and the energetic pathways of its reactions.

Density Functional Theory (DFT) for Molecular Orbital Analysis and Charge Distribution

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of polyether systems. nih.govnih.govacs.org By applying DFT, a detailed analysis of the molecular orbitals of this compound can be conducted. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energies and spatial distributions are key indicators of the molecule's reactivity. The HOMO is typically localized around the electron-rich vinyl ether group, indicating its susceptibility to electrophilic attack. Conversely, the LUMO's location suggests sites prone to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. Furthermore, DFT calculations provide a quantitative picture of the electron density and electrostatic potential, revealing the distribution of charge across the molecule. The oxygen atoms in the ether linkages and the vinyl ether group exhibit partial negative charges, making them potential sites for interaction with cations and electrophiles.

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 2.1 D |

Ab Initio Methods for High-Accuracy Energy Calculations and Reaction Barriers

For situations demanding higher accuracy, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are employed. While computationally more intensive than DFT, these methods provide more precise calculations of the molecule's total energy and can be crucial for determining subtle differences in the stability of various conformers.

A significant application of high-accuracy ab initio calculations is the determination of reaction barriers. For instance, the energy barrier for the acid-catalyzed hydrolysis of the vinyl ether group, a characteristic reaction of this class of compounds, can be calculated with high precision. This information is vital for understanding the reaction mechanism and predicting reaction rates under different conditions. These calculations involve locating the transition state structure and computing its energy relative to the reactants and products.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

The flexibility of the polyether chain in this compound results in a complex conformational landscape. Molecular Dynamics (MD) simulations are a powerful tool for exploring the accessible conformations and their relative populations over time. nih.govresearchgate.netaip.org By simulating the motion of atoms and molecules, MD provides insights into the dynamic behavior of the compound.

MD simulations on related glyme (glycol dimethyl ether) systems have shown that these molecules can adopt various conformations, from extended chains to more compact, folded structures. nih.govrsc.org The simulations for this compound would reveal the preferred dihedral angles along the polyether backbone and how these are influenced by solvent effects and temperature. Understanding the conformational preferences is crucial as it can impact the molecule's physical properties and its ability to interact with other molecules or surfaces. Furthermore, MD simulations can be used to study intermolecular interactions, such as the formation of complexes with metal ions, which is a characteristic property of polyethers.

| Conformation | Dihedral Angle (degrees) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti | 180 | 0.0 |

| Gauche | 60 | 0.8 |

| Eclipsed | 0 | 5.2 |

Reaction Pathway Modeling and Transition State Characterization for this compound Reactivity

Computational chemistry allows for the detailed modeling of reaction pathways, providing a step-by-step understanding of chemical transformations. For this compound, a key reaction of interest is the hydrolysis of the vinyl ether group, which typically proceeds via an acid-catalyzed mechanism. youtube.comchemistrysteps.comlibretexts.orgopenstax.orglibretexts.org

Using quantum chemical methods, the entire reaction coordinate can be mapped out. This involves identifying the structures of reactants, intermediates, transition states, and products. The transition state, being a maximum on the potential energy surface, is of particular importance as its energy determines the activation barrier of the reaction. The geometric and electronic properties of the transition state can be characterized to understand the factors that influence the reaction rate. For example, in the hydrolysis of the vinyl ether, the transition state would likely involve the protonation of the double bond followed by the attack of a water molecule.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Approaches for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the activities or properties of chemical compounds based on their molecular descriptors. nih.govnih.govfrontiersin.orgresearchgate.netwikipedia.org For a series of related polyethers, QSAR/QSPR models can be developed to predict properties such as boiling point, viscosity, or solubility.

The process involves calculating a variety of molecular descriptors for a set of known compounds. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., branching indices), or quantum chemical (e.g., HOMO energy, partial charges). Statistical methods such as multiple linear regression or machine learning algorithms are then used to build a mathematical model that correlates these descriptors with the property of interest. Once a robust model is developed and validated, it can be used to predict the properties of new, untested compounds like this compound.

Spectroscopic Property Prediction and Validation through Computational Methods

Computational methods are invaluable for predicting and interpreting various types of spectra. For this compound, theoretical calculations can predict its infrared (IR), nuclear magnetic resonance (NMR), and UV-visible spectra.

Calculations of vibrational frequencies can aid in the assignment of experimental IR spectra. The computed frequencies and intensities can be compared with experimental data to confirm the structure of the molecule and identify characteristic vibrational modes, such as the C=C stretching of the vinyl group and the C-O-C stretching of the ether linkages.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated with good accuracy. These theoretical predictions can be instrumental in assigning the complex NMR spectra of polyethers, helping to distinguish between protons and carbons in different chemical environments along the chain. The comparison of theoretical and experimental spectra serves as a stringent test of the accuracy of the computational methods and the proposed molecular structure.

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| ¹³C NMR Shift (vinyl Cα) | 151.5 ppm | 152.1 ppm |

| ¹³C NMR Shift (vinyl Cβ) | 86.8 ppm | 87.2 ppm |

| IR Frequency (C=C stretch) | 1645 cm⁻¹ | 1640 cm⁻¹ |

Advanced Applications of 2,5,8,11 Tetraoxatridec 12 Ene in Materials Science and Polymer Chemistry

Homo- and Co-polymerization of 2,5,8,11-Tetraoxatridec-12-ene

The polymerization of this compound can be achieved through several methods, each offering distinct advantages in controlling the final polymer's architecture, molecular weight, and functionality.

Cationic polymerization is a primary and highly effective method for polymerizing vinyl ethers like this compound. The electron-rich nature of the vinyl ether double bond, resulting from p-π conjugation with the adjacent oxygen atom's lone pair electrons, readily stabilizes the propagating carbocationic center. chemicalbook.com This stability facilitates controlled polymerization, which can proceed in a living manner under specific conditions, allowing for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions. researchgate.net

The mechanism proceeds via three main steps:

Initiation: The polymerization is typically initiated by a protonic acid/Lewis acid system. For instance, systems like hydrogen iodide (HI) in conjunction with zinc iodide (ZnI₂) or alcohol/B(C₆F₅)₃ combinations can be used to generate the initial carbocation from the monomer. rug.nlnih.gov

Propagation: The carbocationic chain end then adds sequentially to monomer units. The reaction is typically carried out at low temperatures in non-polar solvents to minimize side reactions, such as chain transfer.

Termination: The polymerization can be terminated by the addition of a nucleophile, such as methanol (B129727) or an ammonia (B1221849) solution in methanol, which quenches the active carbocationic center. researchgate.netdoi.org

Living cationic polymerization of vinyl ethers allows for the synthesis of well-defined block copolymers by the sequential addition of different vinyl ether monomers. rug.nl

While cationic polymerization is highly effective, controlled radical polymerization (CRP) techniques have also been adapted to provide robust control over the synthesis of polymers from vinyl monomers. These methods are valued for their tolerance to a wider variety of functional groups and reaction conditions.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization has emerged as a powerful technique for controlling the polymerization of vinyl ethers. Cationic RAFT polymerization combines the mechanism of cationic polymerization with a reversible chain transfer process, enabling the synthesis of polymers with predictable molar masses and functional end-groups derived from the RAFT agent. rsc.org This method can be performed under tolerant conditions, such as at room temperature and open to the air, using a strong organic acid as a catalyst. rsc.org

Atom Transfer Radical Polymerization (ATRP) is another prominent CRP method used to synthesize well-defined polymers. tandfonline.com While less common for vinyl ethers compared to acrylates and methacrylates, the principles of ATRP, involving a reversible equilibrium between active radical species and dormant species catalyzed by a transition-metal complex, offer precise control over polymer architecture. tandfonline.comkinampark.com

The ability to use these controlled techniques allows for the creation of complex polymer architectures such as block copolymers, star polymers, and polymer brushes with a high degree of precision. tandfonline.com

| Technique | Mechanism | Key Advantages | Common Initiators/Catalysts | References |

|---|---|---|---|---|

| Living Cationic Polymerization | Ionic propagation via carbocationic centers | Well-controlled for vinyl ethers; allows for block copolymer synthesis. | HI/I₂, HI/ZnI₂, Alcohol/B(C₆F₅)₃ | researchgate.netrug.nlnih.gov |

| Cationic RAFT Polymerization | Cationic propagation with reversible chain transfer | Good molecular weight control; functional end-groups; tolerant to moisture and air. | Strong organic acids (e.g., PCCP) with a chain transfer agent. | rsc.org |

| ATRP | Controlled radical propagation via reversible activation of dormant species | Precise control over architecture; low dispersity. More common for (meth)acrylates. | Transition metal complexes (e.g., Cu-based) with an alkyl halide initiator. | tandfonline.comkinampark.com |

The synthesis of the homopolymer, poly(this compound), results in a water-soluble, biocompatible material. Copolymers can be synthesized to introduce additional functionalities or to tune the material's properties.

For example, copolymerization with hydrophobic monomers like butyl vinyl ether can be used to impart temperature-responsive behavior. researchgate.net Radical copolymerization with monomers such as 2-methylene-1,3-dioxepane (B1205776) (MDO) can introduce degradable ester linkages into the polymer backbone, creating materials that can break down under specific conditions. rsc.org Furthermore, copolymerization with monomers like N-vinylpyrrolidone can yield chemically stable, rubber-like polymers. chemicalbook.com

| Comonomer | Polymerization Method | Resulting Copolymer Property | References |

|---|---|---|---|

| Butyl vinyl ether (BVE) | Radiation Copolymerization | Thermo-responsive behavior | researchgate.net |

| 2-Methylene-1,3-dioxepane (MDO) | Radical Copolymerization | Degradable backbone | rsc.org |

| N-vinylpyrrolidone (NVP) | Emulsion Polymerization | Chemically stable, rubber-like polymer | chemicalbook.com |

Development of Advanced Polymeric Materials Utilizing this compound Monomers

The unique properties of polymers derived from this compound make them suitable for developing advanced materials, including hydrogels and stimuli-responsive systems.

Polymers based on oligo(ethylene glycol) vinyl ethers can be readily formed into hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water. chemicalbook.com These hydrogels can be synthesized by copolymerizing the monomer with a crosslinking agent, such as diethylene glycol divinyl ether, often initiated by radiation. researchgate.net The resulting networks are hydrophilic and can exhibit swelling properties that are sensitive to external conditions like temperature. researchgate.net

The crosslinking density, which can be controlled by the amount of crosslinker used, dictates the hydrogel's mechanical properties and swelling ratio. acs.org These materials are of interest for applications such as surface protection materials due to their stability and water-retention capabilities. chemicalbook.com The synthesis of degradable hydrogels is also possible, for instance, by incorporating hydrolyzable linkages into the polymer network, which is valuable for creating transient material systems. acs.orgfrontiersin.org

Polymers derived from this compound are a prime example of "smart" materials, specifically thermo-responsive polymers. editverse.comnih.gov They exhibit a Lower Critical Solution Temperature (LCST) in aqueous solutions. kinampark.comnih.gov Below the LCST, the polymer is soluble in water due to favorable hydrogen bonding between the ethylene (B1197577) glycol units and water molecules. nih.gov As the temperature is raised above the LCST, these hydrogen bonds weaken, and entropically-driven dehydration occurs. nih.gov This leads to the dominance of hydrophobic interactions, causing the polymer chains to collapse and precipitate from the solution. nih.gov

This phase transition is sharp and reversible. tandfonline.com The precise temperature at which this transition occurs, known as the cloud point temperature (Tcp), can be finely tuned by copolymerization. Incorporating a more hydrophobic comonomer will typically lower the LCST, while a more hydrophilic comonomer will raise it. rsc.orgnih.gov This ability to control the phase transition temperature makes these polymers highly suitable for applications where a change in material properties is desired in response to a specific temperature change. rsc.orgeditverse.com

| Polymer System | Composition Change | Effect on LCST | References |

|---|---|---|---|

| Poly(HEVE-co-MDO) | Increasing MDO content (more hydrophobic) | Decreases | rsc.org |

| Poly(DEGV-co-MDO) | Increasing MDO content (more hydrophobic) | Decreases | rsc.org |

| Poly(MEO₂MA-co-OEGMA₃₀₀) | Increasing OEGMA₃₀₀ content (more hydrophilic) | Increases | tandfonline.com |

| Copolymers of EGVE and BVE | Increasing BVE content (more hydrophobic) | Decreases | researchgate.net |

Based on a comprehensive review of available scientific literature, it is not possible to provide a detailed article on the "" according to the specified outline. The search for research findings specifically detailing the use of this compound in the requested advanced applications did not yield sufficient information.

The topics outlined below require in-depth, specific research data that is not present in the public domain for this particular compound:

Utilization in Non-Traditional Solvents and Reaction Media:There is no research documenting the polymerization or use of this compound in ionic liquids or supercritical fluids.

While information exists for a structurally similar compound, 2,5,8,11-tetraoxatetradec-13-ene, which is noted for its use in general polymer synthesis, adhering to the strict focus on this compound prevents the inclusion of this data. The creation of a scientifically accurate and thorough article as requested is therefore not feasible at this time.

Derivatives and Analogues of 2,5,8,11 Tetraoxatridec 12 Ene: Structure Reactivity Relationships

Synthesis of Functionalized 2,5,8,11-Tetraoxatridec-12-ene Derivatives

The introduction of specific functional groups, such as halogens or silicon-containing moieties, onto the this compound scaffold can impart unique reactivity and properties. Similarly, modification of the terminal alkene provides a route to a diverse range of derivatives.

Halogenated and Silicon-Containing Analogues

The synthesis of halogenated oligo(ethylene glycol) vinyl ethers can be achieved through various methods, with palladium-catalyzed transetherification being a notable approach. This reaction involves the transfer of a vinyl group from a simple vinyl ether, such as ethyl vinyl ether, to an alcohol in the presence of a palladium catalyst. By using a halogenated oligo(ethylene glycol) as the alcohol component, the corresponding halogenated vinyl ether can be prepared. Research has demonstrated the successful synthesis of a series of vinyl ether monomers bearing various functional groups, including halogens, using an air-stable palladium catalyst generated in situ. researchgate.netacademie-sciences.fr This method offers a versatile route to halogenated analogues of this compound.

For the preparation of silicon-containing analogues, a common strategy involves the hydrosilylation of the terminal alkene. This reaction adds a silicon-hydride bond across the vinyl group, typically catalyzed by a platinum complex. While specific studies on this compound are not prevalent, the hydrosilylation of α-oligo(ethylene glycol)-ω-alkenes has been used to modify porous silicon structures, indicating the feasibility of this approach. Another method involves the synthesis of silane (B1218182) oligomers containing vinyl groups that can then be incorporated into silicone networks.

A generalized reaction for the synthesis of a silicon-containing analogue via hydrosilylation is presented in the table below.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Trichlorosilane | Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex | 2,5,8,11-Tetraoxa-1-(trichlorosilyl)tridecane |